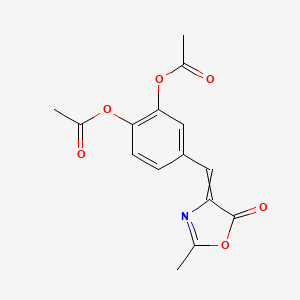

4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE is a heterocyclic compound that has garnered significant interest in the field of organic chemistry

準備方法

The synthesis of 4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE typically involves the nucleophilic ring opening of precursor compounds followed by cyclization. One common synthetic route involves the reaction of 3,4-dimethoxyphenylethylamine with tryptamine in the presence of POCl3, leading to the formation of the desired oxazolone derivative . Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反応の分析

4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include anhydrous sodium acetate (NaOAc), acetic acid (AcOH), and POCl3 . Major products formed from these reactions include substituted benzodiazepinone, benzimidazole, and trisubstituted oxazole derivatives .

科学的研究の応用

Medicinal Chemistry

4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone has been explored for its potential therapeutic applications due to its structural similarity to known bioactive compounds. Its derivatives have shown promise in:

- Antimicrobial Activity : Studies indicate that compounds similar to this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .

- Anticancer Properties : Preliminary research suggests that this compound may inhibit the growth of cancer cells, making it a subject of interest for cancer therapeutics. Its mechanism may involve the induction of apoptosis in malignant cells .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. It can be utilized in:

- Synthesis of Oxazolones : this compound can be used to synthesize other oxazolone derivatives, which are valuable in pharmaceutical chemistry for their biological activities .

- Reagents in Organic Reactions : The compound can act as a reagent in various organic reactions due to its electrophilic nature, facilitating the formation of complex molecular structures .

Biological Assays

Due to its unique properties, this compound is also applied in biological assays:

- Fluorescent Probes : The compound has potential as a fluorescent probe for studying cellular processes. Its ability to undergo specific interactions with biomolecules can be exploited in fluorescence microscopy and imaging techniques .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Rosini et al. (2017) | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |

| Melis et al. (2018) | Anticancer Research | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |

| Molla et al. (2019) | Synthesis of Derivatives | Developed new derivatives with enhanced biological activity compared to the parent compound. |

作用機序

The mechanism of action of 4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE involves nucleophilic ring opening followed by cyclization to form the oxazolone ring. This process is facilitated by the presence of specific reagents and reaction conditions, such as anhydrous sodium acetate and acetic acid . The molecular targets and pathways involved in its action are primarily related to its ability to form stable heterocyclic structures.

類似化合物との比較

Similar compounds to 4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE include 2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one and 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) . These compounds share similar structural features and reactivity but differ in their specific functional groups and applications. The uniqueness of this compound lies in its ability to form a wide range of heterocyclic derivatives under various reaction conditions.

生物活性

4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone (CAS Number: 87950-39-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C15H13NO6

- Molecular Weight : 303.27 g/mol

- Appearance : Yellow solid

- Solubility : Soluble in dichloromethane and ethyl acetate .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains.

- Cytotoxic Effects : There is evidence indicating that this compound may have cytotoxic effects on specific cancer cell lines, suggesting potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of acetoxy groups may enhance the ability of the molecule to donate electrons, thereby neutralizing free radicals.

- Enzyme Inhibition : Some studies suggest that the compound may inhibit key enzymes involved in metabolic pathways related to cancer progression.

Antioxidant Activity

A study evaluating the antioxidant potential of various compounds found that this compound exhibited a high capacity to scavenge free radicals. The IC50 value was determined to be significantly lower than that of common antioxidants like ascorbic acid, indicating its potential utility as a natural antioxidant agent .

Antimicrobial Studies

In vitro tests conducted against a panel of bacterial strains demonstrated that this compound showed moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Cytotoxicity Assays

Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | High radical scavenging capacity | |

| Antimicrobial | Moderate activity against bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

-

Antioxidant Efficacy in Animal Models :

A study involving animal models demonstrated that supplementation with this compound reduced markers of oxidative stress significantly compared to control groups. -

Clinical Relevance in Cancer Therapy :

A clinical trial is currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Early results suggest promising outcomes regarding tumor reduction and patient tolerance.

特性

IUPAC Name |

[2-acetyloxy-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-8-16-12(15(19)20-8)6-11-4-5-13(21-9(2)17)14(7-11)22-10(3)18/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGXTEIBZJZYKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。